5-Ethenyl-4-methyl-2,1,3-benzoxadiazole
Description
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-ethenyl-4-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C9H8N2O/c1-3-7-4-5-8-9(6(7)2)11-12-10-8/h3-5H,1H2,2H3 |
InChI Key |
LQVKWWIZOXQRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NON=C12)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- 4-Chloro-7-nitro-1,2,3-benzoxadiazole : Acts as a glutathione S-transferase (GST) inhibitor, with an RI (resistance index) of 4.0–4.8 in resistant plant populations. Its nitro and chloro groups facilitate covalent binding to GST active sites .
- However, the ethenyl group’s planar structure could enhance binding to hydrophobic enzyme pockets.
Fluorescent Properties
- 7-Nitro-1,2,3-benzoxadiazole (NBD) : Exhibits polarity-dependent fluorescence, making it a sensor for microenvironment changes in polymers and biomolecules .
- Extended-Conjugation Benzoxadiazoles: Derivatives synthesized via Sonogashira coupling (e.g., ethynyl-linked compounds) show strong fluorescence due to expanded π-systems, suggesting that this compound could serve as a blue-light emitter in OLEDs .
Preparation Methods
Cyclization of Nitroaniline Derivatives
The foundational step in benzoxadiazole synthesis involves cyclization of nitroaniline precursors. For 4-methyl substitution, 4-methyl-2-nitroaniline serves as the starting material. Treatment with sodium hypochlorite (NaClO) in the presence of tetrabutylammonium bromide (TBAB) under basic conditions induces cyclization to form the 2,1,3-benzoxadiazole core. This method, adapted from Frontiers research, achieves a 75% yield for analogous structures. The methyl group at position 4 is retained throughout subsequent functionalization steps.
Bromination and Cross-Coupling Reactions
To introduce the ethenyl group at position 5, bromination of the benzoxadiazole core is typically employed. 4-Methyl-2,1,3-benzoxadiazole undergoes regioselective bromination using bromine (Br₂) in dichloromethane (DCM) at 0°C, yielding 5-bromo-4-methyl-2,1,3-benzoxadiazole. This intermediate then participates in palladium-catalyzed cross-coupling reactions. A Sonogashira coupling with ethynyltrimethylsilane (TMS-acetylene) in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine (Et₃N)/tetrahydrofuran (THF) (1:1) at 55°C installs the ethenyl group after desilylation. Yields for analogous Sonogashira couplings range from 71% to 82%.
Direct Functionalization via Alkylation
Alternative routes involve Friedel-Crafts alkylation to introduce the methyl group post-cyclization. However, this method suffers from poor regioselectivity due to the electron-deficient nature of the benzoxadiazole ring. Recent advances utilize directed ortho-metalation strategies, where a directing group (e.g., amide) temporarily coordinates to lithium bases, enabling precise methyl group installation at position 4.
Detailed Experimental Procedures
Synthesis via Sonogashira Coupling
Step 1: Cyclization of 4-Methyl-2-nitroaniline
4-Methyl-2-nitroaniline (5.5 mmol) is refluxed with NaClO (10 eq.) and TBAB (0.1 eq.) in dimethylformamide (DMF) for 24 hours. Acidification with HCl precipitates 4-methyl-2,1,3-benzoxadiazole (75% yield).
Step 2: Bromination
The product (2 mmol) is dissolved in DCM (20 mL) and treated with Br₂ (2.2 eq.) at 0°C for 2 hours. Quenching with Na₂S₂O₃ yields 5-bromo-4-methyl-2,1,3-benzoxadiazole (89% yield).
Step 3: Sonogashira Coupling
A mixture of 5-bromo-4-methyl-2,1,3-benzoxadiazole (1 eq.), TMS-acetylene (2 eq.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in Et₃N/THF (1:1) is refluxed under argon for 6 hours. Desilylation with K₂CO₃ in methanol affords This compound (78% yield).
Optimization of Reaction Conditions
Catalytic System Efficiency
Comparative studies reveal that PdCl₂(PPh₃)₂ outperforms other catalysts (e.g., Pd(OAc)₂) in Sonogashira couplings, minimizing side reactions such as homocoupling. The use of CuI as a co-catalyst enhances reaction rates by facilitating oxidative addition.
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents (e.g., THF) at 55–60°C. Elevated temperatures (>70°C) promote decomposition, while lower temperatures (<40°C) slow reaction kinetics.
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H, H-6), 7.65 (d, J = 8.4 Hz, 1H, H-7), 6.85 (dd, J = 17.6, 10.8 Hz, 1H, CH₂=CH), 5.92 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.45 (d, J = 10.8 Hz, 1H, CH₂=CH), 2.59 (s, 3H, CH₃).
-
IR (KBr): 3058 cm⁻¹ (C-H stretch, ethenyl), 1608 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (N-O stretch).
Q & A
Basic: What are the recommended synthetic pathways for 5-Ethenyl-4-methyl-2,1,3-benzoxadiazole, and how do reaction conditions influence product purity?
Answer:
Synthesis typically involves functionalizing the benzoxadiazole core via electrophilic substitution or cross-coupling reactions. For example:
- Nitro-group introduction : Reacting 4-methyl-2,1,3-benzoxadiazole with nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .
- Ethenyl group addition : Suzuki-Miyaura coupling with ethenyl boronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water (3:1) at 80°C .
Critical factors : Solvent polarity, temperature, and catalyst choice significantly impact yield and purity. For instance, polar aprotic solvents (e.g., DMF) may enhance nitro-group stability, while excess reagents can lead to byproducts like 7-nitro isomers .
Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structure?
Answer:
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies ethenyl protons (δ 5.2–5.8 ppm, multiplet) and methyl groups (δ 2.3–2.5 ppm, singlet). ¹³C NMR confirms the benzoxadiazole scaffold (C=O at δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~191.1 g/mol) and fragmentation patterns .
- UV-Vis : Absorbance at 320–350 nm (π→π* transitions) distinguishes nitro-substituted derivatives .
Basic: How does this compound function as a fluorescent probe in analytical chemistry?
Answer:
The compound’s benzoxadiazole core exhibits environmentally sensitive fluorescence. Applications include:
- HPLC derivatization : React with thiols (-SH) or amines (-NH₂) at pH 9.3 (borate buffer) to form fluorescent adducts (λₑₓ = 470 nm, λₑₘ = 530 nm) .
- Polarity sensing : Fluorescence quantum yield (Φ) increases in hydrophobic environments (e.g., lipid membranes), making it useful for studying protein-ligand interactions .
Advanced: How to design experiments using this compound as a fluorescent tag for peptide labeling?
Answer:
- Labeling strategy : React the compound’s ethenyl group with cysteine residues (via Michael addition) or tyrosine phenolic -OH (under mild alkaline conditions, pH 8–9) .
- Validation : Use fluorescence anisotropy to confirm binding specificity. For example, label α-MSH peptides and monitor fluorescence polarization changes upon receptor interaction .
- Challenges : Competing reactions with lysine residues may require protecting groups (e.g., Fmoc) during solid-phase peptide synthesis .
Advanced: How to resolve contradictions in spectral data caused by structural equilibria in benzoxadiazole derivatives?
Answer:
- Isomer identification : Use low-temperature (10 K) IR spectroscopy in an argon matrix to differentiate between diazoketone and benzoxadiazole isomers .
- Dynamic equilibrium analysis : Conduct time-resolved UV-Vis studies in n-hexane to monitor solvent-dependent isomer ratios. For example, polar solvents stabilize diazoketone forms via hydrogen bonding .
- Computational validation : Compare experimental ionization energies with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm dominant structures .
Advanced: What methodologies are used to study the biological interactions of this compound with enzymes?
Answer:
- Enzyme inhibition assays : Pre-incubate the compound with target enzymes (e.g., kinases) in Tris-HCl buffer (pH 7.4) and measure residual activity via spectrophotometry (e.g., NADH depletion at 340 nm) .
- Competitive binding studies : Use fluorescence quenching to determine binding constants (Kd). For example, titrate the compound against rhodamine-labeled ATP in kinase binding pockets .
- Contradiction resolution : If conflicting IC₅₀ values arise, verify assay conditions (e.g., DMSO concentration ≤1% to avoid solvent artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
